molecular formula C16H16BrNO3 B185999 N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide CAS No. 352688-91-6

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide

Cat. No.: B185999
CAS No.: 352688-91-6
M. Wt: 350.21 g/mol
InChI Key: MSUGQWNGTZYIRZ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a benzamide derivative of interest in chemical research and development. This compound, with molecular formula C16H16BrNO3 and molecular weight of 350.212 g/mol, features a molecular structure consisting of 2-bromo-4,5-dimethoxybenzene and o-methylphenyl rings linked by an amide group . Key predicted physicochemical properties include a boiling point of 433.91°C (EPA T.E.S.T.) and a melting point of 197.7°C (EPI Suite) . The compound has limited water solubility (3.5 mg/L per EPA T.E.S.T.), and a predicted density of 1.38 g/cm³ . This substance is provided as a high-purity chemical intermediate for research applications in chemical synthesis, method development, and as a building block for more complex molecular structures. The presence of bromine and methoxy substituents on the aromatic rings makes it a potential candidate for metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers value this compound for exploring structure-activity relationships in benzamide chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and implement appropriate laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-4-5-15(14(17)6-10)18-16(19)11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUGQWNGTZYIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361114
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352688-91-6
Record name N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Methylaniline Derivatives

The 2-bromo-4-methylphenyl group is synthesized via directed bromination of p-cresol or 4-methylaniline. A continuous bromination process (CN101279896B) employs p-cresol and bromine in ethylene dichloride at −35–30°C, yielding 2-bromo-4-methylphenol with >95% selectivity. Subsequent conversion to 2-bromo-4-methylaniline involves nitration and reduction or direct amination.

Alternative bromination methods use N-bromosuccinimide (NBS) in aqueous alkali (US5248817A). For example, 4-methylaniline treated with NBS in NaOH at 20–25°C produces 2-bromo-4-methylaniline in 85% yield. This method minimizes di-brominated byproducts through controlled reagent addition.

Key Reaction Conditions for Bromination:

ParameterContinuous BrominationNBS Bromination
Temperature−20–10°C20–25°C
SolventEthylene dichlorideWater/NaOH
Brominating AgentBr₂NBS
Yield93–97%80–85%

Amide Bond Formation

The target compound is synthesized via condensation of 2-bromo-4-methylaniline with 3,5-dimethoxybenzoyl chloride. VulcanChem reports using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in tetrahydrofuran (THF) at 0–25°C.

Example Procedure:

  • Activation of Carboxylic Acid: 3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) at reflux (70°C, 2 hr) to form the acyl chloride.

  • Coupling Reaction: The acyl chloride is added dropwise to a solution of 2-bromo-4-methylaniline (1.0 equiv) and triethylamine (2.0 equiv) in THF at 0°C. The mixture is stirred for 12 hr at 25°C.

  • Workup: The product is extracted with ethyl acetate, washed with 5% HCl and NaHCO₃, and purified via recrystallization (ethanol/water).

Yield Data:

Starting Material PurityCoupling AgentYield
98%EDC/HOBt89%
95%DCC82%

Alternative Routes and Optimization Strategies

One-Pot Bromination-Amidation

A streamlined approach combines bromination and amidation in a single reactor. 4-Methylaniline is brominated in situ using CuBr₂ as a catalyst, followed by direct reaction with 3,5-dimethoxybenzoyl chloride (CN102267894A). This method reduces purification steps but requires stringent temperature control (−10–5°C) to prevent over-bromination.

Advantages:

  • 15% reduction in solvent use.

  • Overall yield: 78–82%.

Solid-Phase Synthesis

Immobilizing 3,5-dimethoxybenzoic acid on Wang resin enables iterative amide bond formation (ARKAT-USA). After bromination of the resin-bound intermediate, cleavage with trifluoroacetic acid releases the product. This method is scalable but demands specialized equipment.

Performance Metrics:

Resin TypePurityYield
Wang95%75%
Merrifield92%68%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.58 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 6.89 (s, 2H), 3.91 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows >99% purity at 254 nm .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Substituted benzamides with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound differs from analogues primarily in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key ¹³C NMR Shifts (ppm) Notable Properties
N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide 2-bromo, 4-methylphenyl; 3,5-dimethoxybenzoyl 350.21 N/A Discontinued
N-(4-bromo-3-methylphenyl)-3,5-dimethoxybenzamide 4-bromo, 3-methylphenyl; 3,5-dimethoxybenzoyl 350.21 N/A Density: 1.407 g/cm³; pKa: 12.42
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(2,2,2-trichloroacetamido)benzamide (A9) Trichloroacetamido at C2 ~485.6* 175.66 (C=O), 166.81 (Ar-C) Enhanced electron-withdrawing effects
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide (B11) 3-methylphenylamido at C2 ~425.3* 167.04 (C=O), 161.59 (Ar-C) Improved lipophilicity
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxybenzoyl; 4-bromophenyl 380.20 N/A Higher methoxy content; crystallizes via N–H···O bonds

*Molecular weights estimated from formulas.

Key Observations:

Substituent Position Sensitivity :

  • The 2-bromo-4-methylphenyl group in the target compound contrasts with the 4-bromo-3-methylphenyl isomer , affecting steric and electronic profiles. Bromine at position 2 (vs. 4) may reduce steric hindrance but increase reactivity.
  • Derivatives like A9 and B11 introduce bulkier groups (e.g., trichloroacetamido, phenylamido) at C2, altering solubility and biological target interactions .

Methoxy Group Variations :

  • The 3,4,5-trimethoxybenzamide analogue exhibits higher polarity due to an additional methoxy group, influencing crystallization behavior (N–H···O hydrogen bonding) and solubility.

Spectroscopic and Electronic Comparisons

¹³C NMR data highlight electronic differences:

  • Carbonyl (C=O) Shifts: Target compound: Not reported, but analogues show C=O shifts between 166.8–175.7 ppm , influenced by adjacent electron-withdrawing groups (e.g., trichloroacetamido in A9 raises C=O to 175.66 ppm) .
  • Aromatic Carbon Shifts :
    • Methoxy-bearing carbons in 3,5-dimethoxybenzamide derivatives resonate at 55.6–55.8 ppm (OCH₃) , consistent across analogues.

Biological Activity

N-(2-bromo-4-methylphenyl)-3,5-dimethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H18BrN O3
  • Molecular Weight : 353.23 g/mol

The compound features a bromine atom and methoxy groups, which are critical for its biological interactions. The presence of these functional groups influences its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom enhances the compound's ability to bind to protein-ligand complexes, potentially modulating enzyme activity or receptor function. This mechanism is crucial in pathways related to inflammation, cancer progression, and neurodegenerative diseases.

Enzyme Interactions

This compound has been identified as a probe for studying enzyme interactions. It can inhibit certain enzymes involved in metabolic pathways, making it a candidate for developing anti-inflammatory or anticancer therapies. For instance, it may interfere with the Wnt/Frizzled signaling pathway, which is implicated in various cancers and metabolic disorders .

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the modulation of signaling pathways associated with cell survival.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective proteins while reducing markers of inflammation in cellular models.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-iodo-4-methylphenyl)-3,5-dimethoxybenzamideIodine substituentModerate anticancer activity
N-(2-chloro-4-methylphenyl)-3,5-dimethoxybenzamideChlorine substituentLower enzyme inhibition
N-(2-fluoro-4-methylphenyl)-3,5-dimethoxybenzamideFluorine substituentMinimal neuroprotective effects

The bromine atom in this compound contributes to its enhanced biological activity compared to its halogenated analogs.

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